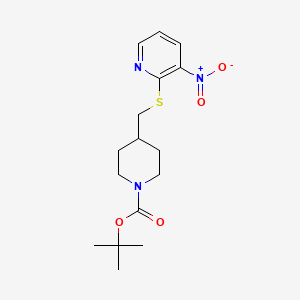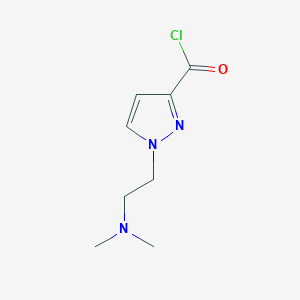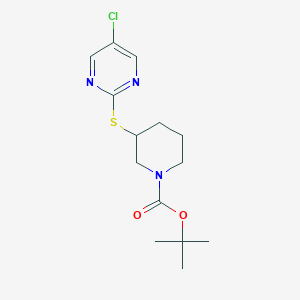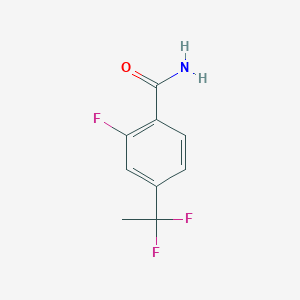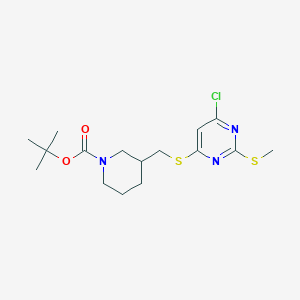![molecular formula C13H26O6 B13974636 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane CAS No. 35147-45-6](/img/structure/B13974636.png)
3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane: is an organic peroxide compound known for its role as a cross-linking agent in polymer chemistry. This compound is characterized by its two tert-butylperoxy groups attached to a dioxolane ring, making it a bifunctional peroxide. It is commonly used in the cross-linking of various polymers to enhance their mechanical and thermal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane typically involves the reaction of tert-butyl hydroperoxide with a suitable dioxolane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the peroxide linkage. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process involves continuous monitoring to ensure high yield and purity of the final product. The compound is often produced in granule form for ease of handling and dispersion in polymer matrices.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane primarily undergoes decomposition reactions, where the peroxide bonds break to form free radicals. These free radicals initiate cross-linking reactions in polymers.
Common Reagents and Conditions:
Decomposition: The compound decomposes under heat or UV light to generate free radicals.
Cross-linking: In the presence of polymers, the free radicals generated from the decomposition of this compound initiate cross-linking reactions, forming a three-dimensional network within the polymer matrix.
Major Products Formed: The major products of the decomposition of this compound are tert-butyl alcohol and various polymeric radicals that contribute to the cross-linked structure of the polymer.
Applications De Recherche Scientifique
Chemistry: In polymer chemistry, 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane is used as a cross-linking agent to improve the mechanical strength, thermal stability, and chemical resistance of polymers. It is particularly useful in the production of elastomers, thermoplastic polyolefins, and other high-performance materials.
Biology and Medicine: While its primary application is in polymer chemistry, the compound’s ability to generate free radicals has potential implications in biological research, particularly in studies involving oxidative stress and radical-induced polymerization processes.
Industry: In the industrial sector, this compound is used in the manufacturing of various polymer products, including automotive parts, electrical insulation, and packaging materials. Its role in enhancing the properties of polymers makes it a valuable additive in many commercial applications.
Mécanisme D'action
The mechanism of action of 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane involves the generation of free radicals through the decomposition of its peroxide bonds. These free radicals then initiate cross-linking reactions in polymers, leading to the formation of a three-dimensional network. The molecular targets are the polymer chains, and the pathways involved include radical-induced polymerization and cross-linking.
Comparaison Avec Des Composés Similaires
- Di(tert-butylperoxyisopropyl) benzene
- Bis(tert-butyl dioxy isopropyl) benzene
- Ethyl-3,3-di(tert-butyl-peroxy)butyrate
Comparison: 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane is unique in its structure due to the presence of the dioxolane ring, which provides specific steric and electronic properties that influence its reactivity and stability. Compared to other similar compounds, it offers a balance of high reactivity and controlled decomposition, making it suitable for a wide range of polymer cross-linking applications.
Propriétés
Numéro CAS |
35147-45-6 |
|---|---|
Formule moléculaire |
C13H26O6 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
3,5-bis(tert-butylperoxy)-3,5-dimethyldioxolane |
InChI |
InChI=1S/C13H26O6/c1-10(2,3)14-16-12(7)9-13(8,19-18-12)17-15-11(4,5)6/h9H2,1-8H3 |
Clé InChI |
MUAFAOUCQHXNNH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OO1)(C)OOC(C)(C)C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


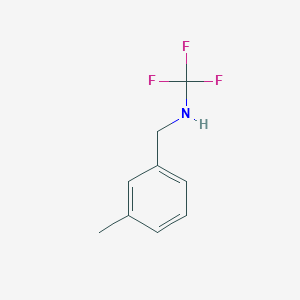
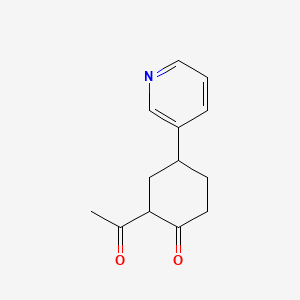
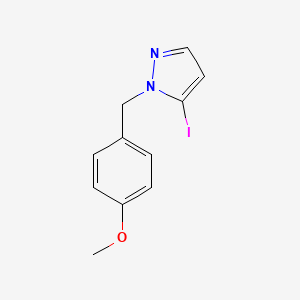
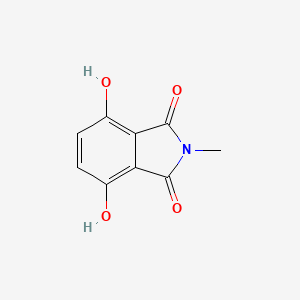

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

